molecular formula C3H2F6 B3042771 1,1,1,2,2,3-Hexafluoropropane CAS No. 677-56-5

1,1,1,2,2,3-Hexafluoropropane

Cat. No.: B3042771
CAS No.: 677-56-5
M. Wt: 152.04 g/mol
InChI Key: SUAMPXQALWYDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,2,2,3-Hexafluoropropane is an organofluorine compound with the molecular formula C₃H₂F₆. It is a colorless, odorless gas at room temperature and is known for its high stability and low reactivity. This compound is commonly used in various industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

1,1,1,2,2,3-Hexafluoropropane is an organic chemical, an organofluoride . It is primarily used as a fire suppression agent, a foaming agent, a highly effective refrigerant, a heat transfer medium, a dielectric gas, a sterilant carrier, a polymerization medium, a carrier fluid, a displacement drying agent, a thermodynamic power cycle working fluid, etc . Its primary targets are the reactive intermediates in a fire, where it competes for OH, H, and O free radicals .

Mode of Action

The compound decomposes to produce F-containing species that compete with coal for OH, H, and O free radicals, thus cutting off the free-radical chain reaction . This interaction with its targets results in the suppression of fires.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the interruption of free radical chain reactions during combustion processes . This results in the suppression of fires. Direct contact with the liquefied gas may cause severe and possibly permanent eye injury due to frostbite from rapid liquid evaporation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, its effectiveness as a fire suppressant can be influenced by the temperature, the presence of other gases, and the specific materials involved in the combustion process . Furthermore, it is a greenhouse gas with a global warming potential of 9810 , indicating that its release into the environment can contribute to climate change.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3-Hexafluoropropane can be synthesized through the dechlorofluorination of 1,1,1,2,2-pentafluoro-3,3-dichloropropane and/or 1,1,2,2,3-pentafluoro-1,3-dichloropropane using hydrogen in the presence of a metal oxide catalyst. The resulting tetrafluorochloropropene is then fluorinated in the presence of a catalyst to produce this compound .

Industrial Production Methods: The industrial production of this compound involves the hydrogenation of hexafluoropropene. This process is carried out in the presence of a metal oxide catalyst, typically at elevated temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2,3-Hexafluoropropane primarily undergoes substitution reactions due to the presence of fluorine atoms. It is relatively inert to oxidation and reduction reactions under standard conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include moderate temperatures and the presence of a suitable solvent.

    Fluorination Reactions: Fluorination can be achieved using elemental fluorine or other fluorinating agents in the presence of a catalyst.

Major Products: The major products of these reactions include various fluorinated derivatives of propane, depending on the specific reagents and conditions used .

Scientific Research Applications

1,1,1,2,2,3-Hexafluoropropane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring a stable, non-reactive medium.

    Biology: Its inert nature makes it useful in biological studies where minimal chemical interference is required.

    Medicine: It is investigated for potential use in medical imaging and as a propellant in pharmaceutical aerosols.

    Industry: It is employed in the manufacture of fluoropolymers and as a refrigerant in cooling systems

Comparison with Similar Compounds

Uniqueness: 1,1,1,2,2,3-Hexafluoropropane is unique due to its specific arrangement of fluorine atoms, which imparts distinct physical and chemical properties. Its high stability and low reactivity make it suitable for applications where minimal chemical interaction is desired .

Properties

IUPAC Name

1,1,1,2,2,3-hexafluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F6/c4-1-2(5,6)3(7,8)9/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAMPXQALWYDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80987047
Record name 1,1,1,2,2,3-Hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80987047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677-56-5
Record name 1,1,1,2,2,3-Hexafluoropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,2,2,3-Hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80987047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,1,1,2,2,3-Hexafluoropropane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,1,1,2,2,3-Hexafluoropropane
Reactant of Route 3
1,1,1,2,2,3-Hexafluoropropane
Reactant of Route 4
1,1,1,2,2,3-Hexafluoropropane
Reactant of Route 5
1,1,1,2,2,3-Hexafluoropropane
Reactant of Route 6
1,1,1,2,2,3-Hexafluoropropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.